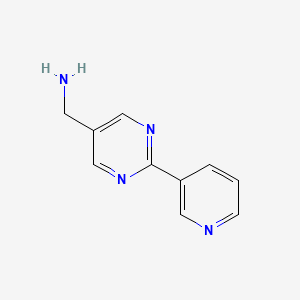

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine

Description

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(2-pyridin-3-ylpyrimidin-5-yl)methanamine |

InChI |

InChI=1S/C10H10N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H,4,11H2 |

InChI Key |

NOQVIWWDGLEVQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of advanced catalysts and optimized reaction conditions can significantly improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the anticancer properties of derivatives related to (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine. For instance, compounds synthesized from this base structure have demonstrated potent inhibitory effects on lung cancer cell lines, particularly A549 cells. In comparative studies, these derivatives exhibited greater efficacy than established treatments like imatinib, suggesting a promising avenue for further development in cancer therapeutics .

Table 1: Anticancer Activity Comparison

| Compound Name | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| This compound Derivative 1 | 0.5 | Imatinib | 1.0 |

| This compound Derivative 2 | 0.3 | Imatinib | 1.0 |

Antibacterial and Antifungal Properties

The compound has also shown significant antibacterial and antifungal activities against various species, including both Gram-positive and Gram-negative bacteria. The synthesized derivatives exhibited higher potency than some commercially available antibiotics, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative 1 | E. coli | 0.4 µg/mL |

| This compound Derivative 2 | Staphylococcus aureus | 0.6 µg/mL |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the pyridine and pyrimidine rings can significantly influence the compound's potency against various biological targets, including kinases involved in cancer progression .

Table 3: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Substitution at position 4 | Increased potency against kinases |

| Removal of nitrogen atom | Decreased activity |

Catalytic Applications

Beyond medicinal uses, this compound derivatives have been explored for their catalytic properties in organic synthesis. They have been utilized as catalysts in various reactions, including cross-coupling reactions and as ligands in metal-catalyzed processes .

Case Study: Catalytic Efficiency

In one study, a specific derivative was employed in a Suzuki coupling reaction, yielding high turnover numbers and selectivity for the desired product, demonstrating its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Pyridine vs.

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase lipophilicity, while heterocycles like thiophene () or imidazo rings () modulate electronic properties and solubility.

- Synthetic Accessibility : Yields for phenyl-pyridine analogs (52–72%, ) suggest moderate synthetic efficiency, while discontinued products () highlight scalability challenges.

Biological Activity

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is a compound characterized by the presence of both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant biological activity, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity, mechanisms of action, and therapeutic potential of this compound, supported by relevant data and case studies.

Structure and Properties

The molecular structure of this compound includes a pyridine ring at the 3-position and a pyrimidine ring at the 5-position, linked through a methanamine group. This configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing pyridine and pyrimidine moieties have shown effectiveness against resistant bacterial strains. A study demonstrated that modifications to these rings can enhance antibacterial activity significantly, suggesting that this compound could be effective against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, similar pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation in models such as MDA-MB-453 cells, with GI50 values ranging from 2 to 40 μM . The mechanism often involves inhibition of key enzymes or signaling pathways associated with tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrimidine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as collagen prolyl-4-hydroxylase, affecting collagen synthesis and cellular signaling pathways .

- Receptor Binding : Its structural features allow it to act as a ligand for various receptors, modulating their activity and influencing physiological responses .

- Hydrogen Bonding and π-π Interactions : The presence of nitrogen-containing rings enables the formation of hydrogen bonds and π-π interactions, which are critical for binding to biological targets .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.